molecular formula C22H21N7O2 B6019721 3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[2-(prop-2-EN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one

3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[2-(prop-2-EN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one

Cat. No.: B6019721
M. Wt: 415.4 g/mol
InChI Key: BRKJMWMLLFTPQH-UHFFFAOYSA-N
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Description

3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[2-(prop-2-EN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes multiple fused rings and various functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[2-(prop-2-EN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the triazolo and pyridazinone rings can be formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[2-(prop-2-EN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[2-(prop-2-EN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[2-(prop-2-EN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Methyl-1-{3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}-4-[2-(prop-2-EN-1-yloxy)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one apart is its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

3-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-(2-prop-2-enoxyphenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O2/c1-4-11-31-17-8-6-5-7-15(17)16-12-20(30)23-22-21(16)13(2)26-29(22)19-10-9-18-25-24-14(3)28(18)27-19/h4-10,16H,1,11-12H2,2-3H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKJMWMLLFTPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC=CC=C3OCC=C)C4=NN5C(=NN=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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